3-ethoxy-N-(1,3-thiazol-2-yl)propanamide

Description

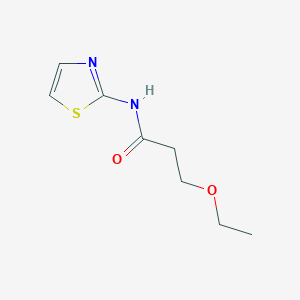

3-Ethoxy-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound characterized by a thiazole ring linked to a propanamide backbone via an ethoxy group at the 3-position. Its molecular formula is C₈H₁₁N₂O₂S, with a molecular weight of 211.25 g/mol (calculated). The ethoxy group introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-12-5-3-7(11)10-8-9-4-6-13-8/h4,6H,2-3,5H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDASSKUJRREWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 1,3-thiazole-2-amine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the thiazole attacks the carbon atom of the ethyl 3-bromopropionate, leading to the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The ethoxy and propanamide groups can also contribute to the overall molecular interactions and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

Key structural analogs differ in substituents at the 3-position of the propanamide chain:

Key Observations :

- Electronic Effects : Ethoxy (-OCH₂CH₃) and chloro (-Cl) groups exhibit contrasting electronic influences. The ethoxy group’s electron-donating nature may increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilicity for cross-coupling reactions .

- Thermal Stability : Compounds with rigid heterocyclic appendages (e.g., oxadiazole in 8e) display higher melting points (117–159°C) compared to simpler derivatives, suggesting enhanced crystallinity .

Heterocyclic Modifications on the Thiazole Ring

Variations in the thiazole moiety significantly alter pharmacological and physicochemical profiles:

Key Observations :

Spectral and Analytical Comparisons

NMR and IR Data

- 1H-NMR : Ethoxy groups typically show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (CH₂). In contrast, bromo analogs (e.g., 3a) exhibit downfield shifts for adjacent protons due to electronegativity .

- IR : Sulfanyl (-S-) and carbonyl (C=O) stretches appear at 1150–1250 cm⁻¹ and 1650–1750 cm⁻¹, respectively. Oxadiazole-containing derivatives (e.g., 8e) show additional C=N stretches near 1600 cm⁻¹ .

Elemental Analysis

Discrepancies between calculated and observed elemental compositions (e.g., C, H, N) in derivatives like 8d (C₁₅H₁₄N₄O₂S₂) validate synthetic purity .

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-N-(1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1,3-thiazol-2-amine with a propanamide derivative. A common approach includes:

- Step 1 : Reacting 3-bromopropanoyl chloride with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form 3-bromo-N-(1,3-thiazol-2-yl)propanamide .

- Step 2 : Substituting the bromine atom with an ethoxy group via nucleophilic displacement using sodium ethoxide in ethanol. Optimization involves monitoring reaction time, temperature (60–80°C), and stoichiometry to minimize side products. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~690–750 cm⁻¹) .

- NMR :

- ¹H NMR : Signals at δ 1.3–1.5 ppm (triplet, CH₃ of ethoxy), δ 3.4–3.6 ppm (methylene adjacent to amide), and δ 7.1–7.3 ppm (thiazole protons) .

- ¹³C NMR : Peaks at ~165 ppm (amide carbonyl), ~70 ppm (ethoxy C-O), and thiazole carbons at 110–150 ppm .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification strategies ensure high-purity this compound?

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).

- HPLC : For analytical purity (>95%), use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Substitution Patterns : Systematically vary the ethoxy group (e.g., longer alkoxy chains, halogenated substituents) and thiazole substituents (e.g., methyl, phenyl) .

- Biological Assays : Test analogs against targets (e.g., enzymes, cancer cell lines) to correlate structural changes with IC₅₀ values. For example, thiazole-oxadiazole hybrids showed enhanced alkaline phosphatase inhibition when aryl groups were substituted with electron-withdrawing groups .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol). Use SHELXL for refinement, analyzing bond lengths/angles (e.g., C=O: ~1.23 Å, C-S: ~1.68 Å) .

- Computational Modeling : Validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. How can enzymatic inhibition mechanisms be investigated for this compound?

- Kinetic Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., alkaline phosphatase activity via p-nitrophenyl phosphate hydrolysis ).

- Docking Studies : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., thiazole interacting with hydrophobic pockets) .

Q. What strategies resolve contradictory bioactivity data across different studies?

- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent controls).

- Purity Analysis : Re-examine compound purity via HPLC and NMR.

- Structural Confirmation : Re-characterize batches to rule out degradation or isomerism .

Q. How do pH and temperature affect the stability of this compound?

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C). Monitor via HPLC; amide bonds degrade under strongly acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for similar thiazoles) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Q. How can heterocyclic modifications (e.g., thiazole → oxazole) alter bioactivity?

- Synthetic Routes : Replace thiazole-2-amine with oxazole-2-amine in the coupling step.

- Bioactivity Comparison : Test against the same targets; oxazole analogs often show reduced enzyme affinity due to weaker hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.